Cas no 2742896-50-8 ((1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride)
L'(1R,4R,6R,7S)-6-idrossi-2-azabiciclo[2.2.1]eptano-7-carbossilico;cloridrato è un composto chirale strutturalmente unico, caratterizzato da un nucleo biciclico rigido e funzionalità multiple (gruppo idrossile e carbossilico). La sua configurazione stereochimica definita (1R,4R,6R,7S) ne garantisce alta purezza ottica, rilevante per applicazioni in sintesi asimmetriche. La presenza del sale di cloridrato migliora la stabilità e la solubilità in mezzi acquosi. Questo intermedio è particolarmente utile in chimica farmaceutica per lo sviluppo di molecole biologicamente attive, grazie alla sua capacità di mimare strutture conformazionalmente vincolate presenti in target terapeutici. La rigidità del sistema biciclico offre vantaggi nel controllo stereochimico durante ulteriori derivatizzazioni.
2742896-50-8 structure
Product Name:(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride
Numero CAS:2742896-50-8
MF:C7H12ClNO3
MW:193.628081321716
CID:6340437
PubChem ID:138991073
Update Time:2025-07-09
(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
- (1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride
- 2742896-50-8
- EN300-7353061
- 2309431-23-8
-
- Inchi: 1S/C7H11NO3.ClH/c9-4-1-3-2-8-6(4)5(3)7(10)11;/h3-6,8-9H,1-2H2,(H,10,11);1H/t3-,4+,5-,6-;/m0./s1
- Chiave InChI: JDBZJFGXCKFZGB-WBHXJHRCSA-N
- Sorrisi: Cl.O[C@@H]1C[C@H]2CN[C@@H]1[C@H]2C(=O)O
Proprietà calcolate
- Massa esatta: 193.0505709g/mol
- Massa monoisotopica: 193.0505709g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 194
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 69.6Ų
(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7353061-0.05g |
rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride |
2742896-50-8 | 95.0% | 0.05g |
$344.0 | 2025-03-11 | |
| Enamine | EN300-7353061-0.1g |
rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride |
2742896-50-8 | 95.0% | 0.1g |
$515.0 | 2025-03-11 | |
| Enamine | EN300-7353061-0.25g |
rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride |
2742896-50-8 | 95.0% | 0.25g |
$735.0 | 2025-03-11 | |
| Enamine | EN300-7353061-0.5g |
rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride |
2742896-50-8 | 95.0% | 0.5g |
$1158.0 | 2025-03-11 | |
| Enamine | EN300-7353061-1.0g |
rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride |
2742896-50-8 | 95.0% | 1.0g |
$1485.0 | 2025-03-11 | |
| Enamine | EN300-7353061-2.5g |
rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride |
2742896-50-8 | 95.0% | 2.5g |
$2912.0 | 2025-03-11 | |
| Enamine | EN300-7353061-5.0g |
rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride |
2742896-50-8 | 95.0% | 5.0g |
$4309.0 | 2025-03-11 | |
| Enamine | EN300-7353061-10.0g |
rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride |
2742896-50-8 | 95.0% | 10.0g |
$6390.0 | 2025-03-11 | |
| Aaron | AR028TFB-50mg |
rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylicacidhydrochloride |
2742896-50-8 | 95% | 50mg |
$498.00 | 2025-02-17 | |
| Aaron | AR028TFB-100mg |
rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylicacidhydrochloride |
2742896-50-8 | 95% | 100mg |
$734.00 | 2025-02-17 |
(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride Letteratura correlata
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
2742896-50-8 ((1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso